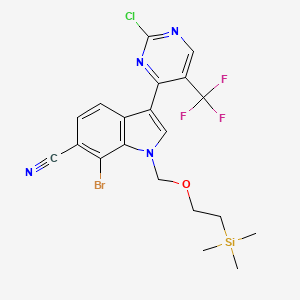

7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile

Description

This compound is a brominated indole derivative featuring a pyrimidine ring substituted with chlorine and trifluoromethyl groups. The indole core is further modified with a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position, which enhances solubility and stability during synthetic processes . The molecule’s structural complexity arises from its heterocyclic framework, combining indole and pyrimidine moieties linked via a carbonitrile group. Its synthesis involves regioselective coupling reactions, as demonstrated in , where AlCl3-mediated Friedel-Crafts alkylation of 7-bromo-1H-indole-6-carbonitrile with 2,4-dichloro-5-trifluoromethylpyrimidine yields the desired product (42% yield) alongside a minor regioisomer (3:1 ratio). The SEM group is introduced to prevent undesired side reactions at the indole nitrogen, a common strategy in medicinal chemistry to improve synthetic efficiency .

Properties

IUPAC Name |

7-bromo-3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1-(2-trimethylsilylethoxymethyl)indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrClF3N4OSi/c1-31(2,3)7-6-30-11-29-10-14(13-5-4-12(8-26)16(21)18(13)29)17-15(20(23,24)25)9-27-19(22)28-17/h4-5,9-10H,6-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMWKPVZUDCXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(C2=C1C(=C(C=C2)C#N)Br)C3=NC(=NC=C3C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrClF3N4OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile (CAS Number: 2173193-93-4) is a synthetic compound that belongs to the class of indole derivatives. Its unique structure incorporates a bromine atom, a trifluoromethyl group, and a pyrimidine moiety, suggesting potential biological applications, particularly in cancer therapy. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 401.57 g/mol. The structural characteristics are crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.57 g/mol |

| IUPAC Name | 7-bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile |

| CAS Number | 2173193-93-4 |

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of indole derivatives. For instance, compounds similar to 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole have shown significant inhibitory effects on various cancer cell lines:

- Mechanism of Action : The compound may inhibit specific kinases involved in tumor proliferation. For example, compounds with structural similarities have been identified as effective inhibitors of PLK4 (Polo-like kinase 4), which is crucial for cell cycle progression and has been implicated in cancer development .

- In Vitro Studies : In vitro assays demonstrated that related indole derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

- In Vivo Efficacy : A study involving a mouse model of colon cancer showed that similar compounds could significantly reduce tumor growth, suggesting that 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole might also possess similar properties .

Other Biological Activities

Beyond antitumor effects, indole derivatives have been investigated for other pharmacological activities:

- Enzymatic Inhibition : Some studies indicated that compounds with similar structures could inhibit enzymes like FGFR (Fibroblast Growth Factor Receptor), which plays a role in angiogenesis and tumor growth .

- Selectivity and Toxicity : The selectivity of these compounds for cancer cells over normal cells is critical for minimizing side effects during treatment. Research has shown that modifications to the indole structure can enhance selectivity while maintaining efficacy .

Case Study 1: Inhibition of PLK4

A compound structurally related to 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole was tested as a PLK4 inhibitor. Results showed an IC50 value of approximately 0.64 µM against HCT116 colon cancer cells, demonstrating significant growth inhibition in vivo .

Case Study 2: FGFR Inhibition

Another study focused on FGFR inhibition revealed that analogs of this compound had IC50 values ranging from 30 nM to over 100 nM against various tumor cell lines, suggesting potent activity against cancers driven by FGFR signaling pathways .

Scientific Research Applications

Biological Applications

Anticancer Activity

Research has indicated that compounds containing indole and pyrimidine moieties exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of indole can disrupt cellular signaling pathways crucial for tumor growth .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral polymerases or proteases, which are essential for the viral life cycle. This could make it a potential candidate for treating viral infections, including those caused by RNA viruses .

Synthesis and Derivatives

The synthesis of 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile typically involves multi-step organic reactions, including halogenation, nucleophilic substitutions, and functional group modifications. Researchers have explored various synthetic routes to optimize yield and purity, which are critical for pharmaceutical applications .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including the compound , and tested their efficacy against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry and Western blot analyses .

Case Study 2: Antiviral Activity

A separate investigation focused on the antiviral effects of the compound against a specific RNA virus. The study employed plaque assays to quantify viral titers post-treatment with varying concentrations of the compound. Results demonstrated a dose-dependent decrease in viral load, indicating potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a class of indole-pyrimidine hybrids. Key analogues include:

- Compound 49 () : Lacks the SEM group, simplifying the structure but reducing synthetic versatility. The absence of the SEM group lowers molecular weight (MW: ~400.7 g/mol vs. ~530–550 g/mol for the target compound) and may increase reactivity at the indole nitrogen.

- 7-Substituted triazolo[1,5-a]pyrimidine-6-carbonitriles () : These derivatives replace the pyrimidine ring with a triazolo-pyrimidine system. For example, 4a features a 4-chlorophenyl group and lacks bromine, reducing steric bulk but altering electronic properties.

- 5-Bromo-3-substituted indoles () : These compounds retain the bromoindole core but lack pyrimidine linkages. Instead, they incorporate triazole-ethyl groups, which may influence binding affinity in biological targets.

Physicochemical and Spectral Properties

- NMR Profiles : highlights that chemical shift differences in specific regions (e.g., positions 29–36 and 39–44) can pinpoint structural variations. For the target compound, the SEM group’s protons (δ ~3.5–5.0 ppm) and the trifluoromethyl group (δ ~−60 ppm in $^{19}\text{F}$ NMR) would distinguish it from analogues lacking these substituents .

- Molecular Descriptors : As per , the trifluoromethyl and SEM groups increase the van der Waals volume and polar surface area compared to simpler indoles (e.g., ). These modifications likely enhance membrane permeability but reduce aqueous solubility.

Computational Comparisons

Graph-based structural analysis () reveals that the target compound’s pyrimidine-indole linkage and SEM group create a unique topology compared to triazolo-pyrimidines () or triazole-indoles (). Such differences impact similarity scores in database searches and QSAR predictions .

Tabulated Comparison of Key Features

Preparation Methods

Analytical Data

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Steps

Table 2: Alternative Cyanation Methods

| Method | Catalyst | Cyanide Source | Yield (%) | Reference |

|---|---|---|---|---|

| Copper-mediated | CuCN | – | 85 | |

| Palladium-catalyzed | Pd(PPh₃)₄ | Zn(CN)₂ | 78 | |

| Reductive cyanation | Ni(0) | CO₂/NH₃ | 65 |

Challenges and Optimizations

-

Regioselectivity in Friedel-Crafts alkylation :

-

SEM group stability :

-

Bromination side products :

Scalability and Industrial Relevance

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.